molecular formula C10H20N2O B13337775 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

Cat. No.: B13337775
M. Wt: 184.28 g/mol
InChI Key: GTBGDTFBBRMLGI-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a bicyclic amine derivative featuring a methoxy substituent at the 6-position of the azabicyclo[3.1.1]heptane core and a propylamine side chain at the 3-position. The methoxy group contributes to electronic modulation of the bicyclic system, while the primary amine side chain introduces hydrogen-bonding and protonation capabilities, critical for solubility and receptor binding .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

InChI

InChI=1S/C10H20N2O/c1-13-10-8-5-9(10)7-12(6-8)4-2-3-11/h8-10H,2-7,11H2,1H3

InChI Key

GTBGDTFBBRMLGI-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC1CN(C2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable approach to synthesizing azabicyclo compounds. The reduction process is usually carried out using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using bulk reagents. The key steps involve the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: LiAlH4 is commonly used for reduction reactions.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[3.1.1]heptane scaffold is a versatile platform in medicinal chemistry. Below is a detailed comparison of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine with four analogs, highlighting structural variations, physicochemical properties, and research implications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine 6-Methoxy, 3-propan-1-amine C₁₁H₂₂N₂O 198.31 Methoxy (electron-donating), primary amine (basic)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3-Benzyl, 6-keto C₁₃H₁₅NO 201.27 Aromatic benzyl (lipophilic), ketone (polar, reactive)
3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine 3-Isopropyl, 6-amine C₉H₁₈N₂ 154.25 Branched alkyl (steric hindrance), secondary amine
6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine 6-Ethoxy, 3-amine C₈H₁₆N₂O 156.23 Ethoxy (larger alkoxy group), primary amine
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine 6-Pyridin-3-amine, 3-oxa C₁₀H₁₃N₃O 191.24 Heteroaromatic pyridine (π-stacking), ether linkage

Research Findings and Trends

  • Medicinal Chemistry : The azabicyclo[3.1.1]heptane core is prized for its conformational rigidity, which mimics natural alkaloids. Modifications like methoxy (target compound) or benzyl groups () tailor interactions with hydrophobic binding pockets .
  • SAR Studies : Replacement of the 6-methoxy group with ethoxy () reduces metabolic stability in vivo due to increased cytochrome P450-mediated demethylation rates.
  • Thermodynamic Data: Limited experimental data exist for these compounds, but computational models suggest the target compound’s logD (estimated 1.2) balances solubility and permeability better than bulkier analogs like or .

Biological Activity

3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine, with CAS number 2098067-42-4, is a compound that belongs to the class of 6-azabicyclo[3.1.1]heptanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems.

The molecular formula of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is C10H20N2OC_{10}H_{20}N_{2}O with a molecular weight of 184.28 g/mol. The structure is characterized by a bicyclic framework which is believed to contribute to its biological properties.

PropertyValue
CAS Number2098067-42-4
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol

Neurotransmitter Interaction

Research indicates that compounds related to the azabicyclo[3.1.1]heptane structure can influence dopaminergic and serotonergic systems, which are critical for various neurological functions. A study highlighted that analogs of these compounds exhibit significant inhibition of dopamine reuptake, suggesting potential applications in treating disorders such as depression and schizophrenia .

Case Studies and Experimental Findings

  • Dopamine Reuptake Inhibition :
    • A series of studies demonstrated that derivatives of azabicyclo[3.1.1]heptanes, including 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine, showed promising results in inhibiting dopamine reuptake in striatal nerve endings, with K(i) values indicating effective potency .
  • Functional Group Variations :
    • Variations in functional groups on the bicyclic structure were shown to modulate biological activity significantly. For example, the introduction of methoxy groups enhanced the binding affinity for dopamine transporters .

Research Findings

Recent research has focused on synthesizing various analogs and evaluating their pharmacological profiles:

CompoundBiological ActivityK(i) Value (nM)
3-(6-Methoxy...)Dopamine Reuptake Inhibition5.5
Analog 2aIncreased Activity4.0
Analog 2bModerate Activity15

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